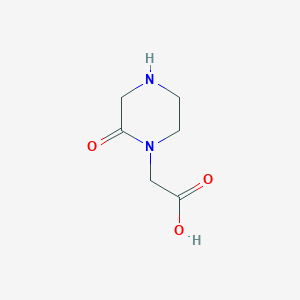

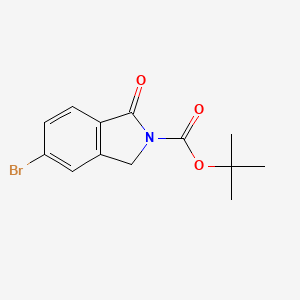

3-(4-氯-3-氟苯基)-2-甲基-1-丙烯

描述

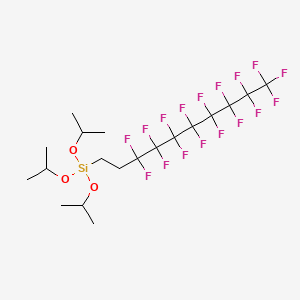

The compound "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" is a chloro-fluorinated alkene with potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar chloro-fluorinated alkenes and related structures, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of chloro-fluorinated alkenes can be complex due to the reactivity of the halogen substituents. For example, paper describes the electrochemical preparation of a related compound, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved through electrooxidative double ene-type chlorination. This method could potentially be adapted for the synthesis of "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chloro-fluorinated alkenes is characterized by the presence of halogen atoms, which can significantly influence the geometry and electronic properties of the molecule. For instance, paper discusses the molecular structure and conformation of gaseous 2-chloro-3-fluoro-1-propene, which exists in equilibrium between syn and gauche conformations. This suggests that "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" may also exhibit conformational flexibility due to the presence of halogen atoms.

Chemical Reactions Analysis

Chloro-fluorinated alkenes can undergo various chemical reactions, including addition, substitution, and polymerization. Paper explores the copolymerization of trisubstituted ethylenes with styrene, indicating that "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" could potentially be used to create novel copolymers with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-fluorinated alkenes are influenced by their molecular structure. For example, paper describes the vibrational spectral studies of a chalcone derivative, which could be similar to the vibrational properties of "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene". Additionally, the presence of halogen atoms can affect the compound's reactivity, as seen in paper , where hydrogen-bonded chains are formed due to the presence of a chloro substituent.

科学研究应用

抗肿瘤活性

由Naito等人(2005年)进行的研究合成了新颖的化合物,包括与3-(4-氯-3-氟苯基)-2-甲基-1-丙烯相关的衍生物。这些化合物在体外和体内对肿瘤细胞系表现出显著的细胞毒活性。具体来说,具有3-氟-5-取代苯哌嗪基团的化合物表现出强大的细胞毒性,其中3-氰-5-氟苯基衍生物对人类癌细胞表现出显著的抗肿瘤活性,而不会对小鼠产生不良影响 (Naito et al., 2005)。

聚合和材料科学

Kim等人(1999年)和Staal等人(2003年)探讨了与3-(4-氯-3-氟苯基)-2-甲基-1-丙烯相关的化合物的聚合方面。Kim等人研究了亲电性三取代乙烯的共聚合与苯乙烯,并分析了它们的组成和结构。Staal等人研究了使用二甲基硅烷基桥联配合物对丙烯进行聚合,其中包括所讨论化合物的衍生物。他们的研究为材料科学和聚合物化学领域提供了宝贵的见解 (Kim et al., 1999); (Staal et al., 2003)。

晶体结构分析

Nagaraju等人(2018年)和Samdal等人(1977年)的研究集中在类似于3-(4-氯-3-氟苯基)-2-甲基-1-丙烯的化合物的晶体结构和构象上。这些研究为理解这些化合物的物理和化学性质提供了关键见解 (Nagaraju et al., 2018); (Samdal et al., 1977)。

合成和表征

与3-(4-氯-3-氟苯基)-2-甲基-1-丙烯相关的化合物的合成和表征已成为各种研究的课题。Meenatchi等人(2015年)和Reese等人(1988年)对类似化合物的合成和晶体生长进行了研究。他们的工作有助于理解这些化合物的化学性质和在各个领域中的潜在应用 (Meenatchi et al., 2015); (Reese et al., 1988)。

安全和危害

属性

IUPAC Name |

1-chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFXKHRBXPQORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630627 | |

| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene | |

CAS RN |

787585-34-6 | |

| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)